4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a synthetic organic compound with interesting chemical properties and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps. The initial phase often includes the preparation of the piperidine and thiane moieties. The key steps might involve:
Formation of the piperidine ring: : This can be achieved through a cyclization reaction under acidic or basic conditions.
Linking the piperidine to the pyridine moiety: : This step typically requires the use of an alkylating agent to form the C-O bond.
Sulfur oxidation:
Industrial Production Methods: Industrially, the compound can be produced using batch or continuous processes. These methods involve similar steps to the synthetic route but are scaled up. Catalysis and reaction optimization techniques are employed to maximize yield and purity. High-pressure liquid chromatography (HPLC) and gas chromatography (GC) are typically used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur moiety.
Reduction: : Reduction reactions may target the nitrogen or sulfur groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: : Bromine (Br2), chlorine (Cl2) in polar solvents
Major Products: The major products from these reactions depend on the conditions but often include oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups introduced.
Scientific Research Applications
4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has various research applications:
Chemistry: : Used as a precursor or intermediate in synthesizing more complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Explored as a potential lead compound in drug development, particularly for neurological disorders due to its structural similarity to neurotransmitters.
Industry: : Utilized in creating specialized polymers and resins due to its stable structure and reactivity profile.
Mechanism of Action
The mechanism of action of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione varies based on its application:
Biological mechanisms: : It may interact with specific enzymes or receptors, modulating their activity or inhibiting their function. This interaction can affect various cellular pathways.
Industrial mechanisms: : Its reactivity with other chemicals can lead to the formation of stable compounds that improve the properties of materials, such as increased durability or resistance to degradation.
Comparison with Similar Compounds
Compared to similar compounds like 4-piperidinemethanol or 4-thiopyridine derivatives, 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione exhibits unique properties:
Structural uniqueness: : The combination of the thiane and pyridine moieties offers a distinct set of reactive sites.
Reactivity: : It tends to undergo a wider range of reactions, making it more versatile in synthetic applications.
Applications: : Its potential in medicinal chemistry and materials science sets it apart from other compounds that may be limited to narrower uses.
List of Similar Compounds
4-piperidinemethanol
3-methylpyridine
Thiane derivatives
4-thiopyridine derivatives
Properties
IUPAC Name |
4-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-12-19-7-2-18(15)23-14-17-3-8-20(9-4-17)13-16-5-10-24(21,22)11-6-16/h2,7,12,16-17H,3-6,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDRDHIMTCQAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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